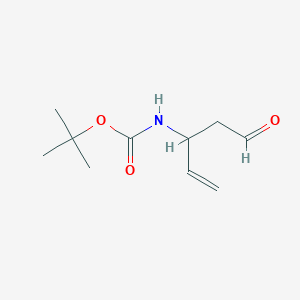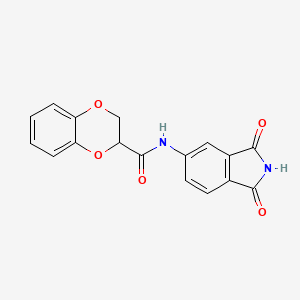
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as DBIBB, is a chemical compound that has been studied for its potential applications in scientific research. This molecule has been of interest to researchers due to its unique structure and potential for use in various biochemical and physiological studies. In
作用機序
The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is not fully understood. However, studies have shown that N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibits the activity of enzymes involved in various biochemical pathways. Specifically, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to inhibit the activity of monoamine oxidase A and B, enzymes involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to the anxiolytic and antidepressant effects of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide.
生化学的および生理学的効果
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide induces apoptosis by inhibiting the activity of topoisomerase II. Additionally, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. In neuropharmacology, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have anxiolytic and antidepressant effects. Studies have also shown that N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide in lab experiments is its unique structure and mechanism of action. This makes it a potential candidate for the development of new drugs and for the study of various biochemical pathways. However, one limitation of using N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide in lab experiments is its complex synthesis method. This makes it difficult and time-consuming to produce, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of research is the development of new drugs based on the structure of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. Studies have shown that N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has potential as an anticancer agent, anxiolytic, and antidepressant, making it a potential candidate for the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide and its potential applications in various biochemical pathways. Finally, studies are needed to optimize the synthesis method of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide to make it more efficient and cost-effective for use in lab experiments.
合成法
The synthesis of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves several steps. The first step involves the reaction of 1,2-benzenediamine with phthalic anhydride to form 1,2-bis(1,3-dioxoisoindolin-5-yl)benzene. This intermediate product is then reacted with 3,4-methylenedioxybenzoyl chloride to yield N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. The synthesis of N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been studied for its potential applications in various scientific research areas, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has shown promise as a potential anticancer agent. Studies have shown that N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been studied for its potential use in neuropharmacology. Studies have shown that N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been studied for its potential use in drug discovery. Its unique structure and mechanism of action make it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15-10-6-5-9(7-11(10)16(21)19-15)18-17(22)14-8-23-12-3-1-2-4-13(12)24-14/h1-7,14H,8H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTADGGLIHPQPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)
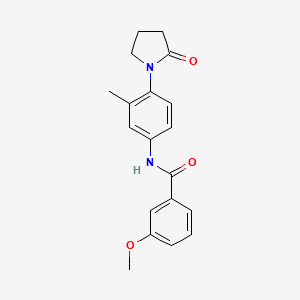
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
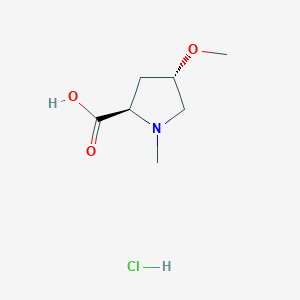
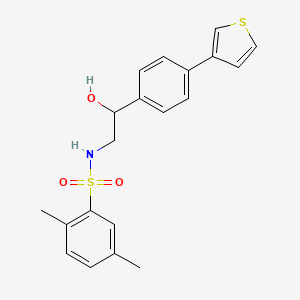
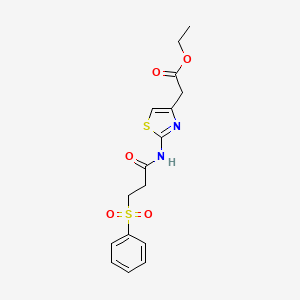
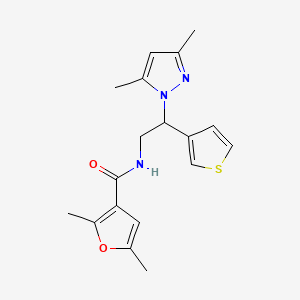
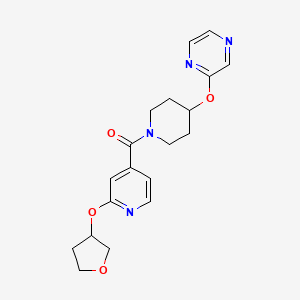
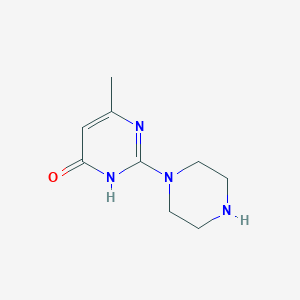
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
